molecular formula C10H11NO4 B1418581 Methyl 2,3-dimethyl-5-nitrobenzoate CAS No. 90922-71-7

Methyl 2,3-dimethyl-5-nitrobenzoate

Cat. No.: B1418581
CAS No.: 90922-71-7
M. Wt: 209.2 g/mol
InChI Key: DULYKGKWIIYWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dimethyl-5-nitrobenzoate: is an organic compound belonging to the class of nitrobenzoates. It is characterized by a benzene ring substituted with a nitro group (-NO2) and two methyl groups (-CH3) at positions 2 and 3, and a methoxy group (-OCH3) at position 5. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through the nitration of 2,3-dimethylbenzoic acid followed by esterification. The nitration process involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.

  • Esterification: The resulting 2,3-dimethyl-5-nitrobenzoic acid is then esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to produce this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is typically produced in batch reactors where precise control over reaction conditions (temperature, pressure, and reactant concentrations) is maintained to ensure product quality and yield.

  • Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity levels required for various applications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,3-dimethyl-5-aminobenzoate.

  • Substitution Reactions: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

  • Oxidation Products: 2,3-dimethyl-5-nitrobenzoic acid.

  • Reduction Products: 2,3-dimethyl-5-aminobenzoate.

  • Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Methyl 2,3-dimethyl-5-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of drugs targeting various diseases, including cancer and bacterial infections. Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2,3-dimethyl-5-nitrobenzoate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Methyl 3,5-dinitrobenzoate: Similar structure but with additional nitro group.

  • Methyl 3-nitrobenzoate: Similar structure but with different positions of nitro and methyl groups.

  • Methyl 4-nitrobenzoate: Similar structure but with nitro group at position 4.

Uniqueness: Methyl 2,3-dimethyl-5-nitrobenzoate is unique due to its specific arrangement of nitro and methyl groups, which influences its reactivity and applications. The presence of the nitro group at position 5 and methyl groups at positions 2 and 3 provides distinct chemical properties compared to other nitrobenzoates.

Properties

IUPAC Name

methyl 2,3-dimethyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-4-8(11(13)14)5-9(7(6)2)10(12)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULYKGKWIIYWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dimethyl-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-dimethyl-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2,3-dimethyl-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,3-dimethyl-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,3-dimethyl-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,3-dimethyl-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.